Ácido micofenólico acil glucurónido

Descripción general

Descripción

Mycophenolic acid acyl glucuronide is a metabolite of mycophenolic acid, which is the active moiety of the prodrug mycophenolate mofetil. Mycophenolic acid is widely used in immunosuppressive regimens, particularly after kidney, liver, or heart transplantation. Mycophenolic acid is metabolized predominantly to the inactive 7-O-glucuronide, but a minor fraction is converted to the pharmacologically active acyl glucuronide .

Aplicaciones Científicas De Investigación

Mycophenolic acid acyl glucuronide has several scientific research applications:

Mecanismo De Acción

Target of Action

Mycophenolic acid acyl glucuronide (AcMPAG) is a metabolite of Mycophenolic acid (MPA), a potent immunosuppressant agent . The primary target of MPA and its metabolites is the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo pathway of guanosine nucleotide biosynthesis, which is essential for the proliferation of T- and B-lymphocytes .

Mode of Action

MPA, and by extension AcMPAG, acts as a selective, noncompetitive, and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . By inhibiting IMPDH, MPA interferes with the de novo pathway of guanosine nucleotide biosynthesis, leading to a decrease in the proliferation of T- and B-lymphocytes .

Biochemical Pathways

The inhibition of IMPDH disrupts the de novo pathway of guanosine nucleotide biosynthesis, which is a critical pathway for DNA and RNA synthesis in lymphocytes . This disruption leads to a decrease in lymphocyte proliferation, thereby exerting an immunosuppressive effect .

Pharmacokinetics

MPA is metabolized primarily by glucuronidation in the liver to form MPA glucuronide (MPAG) and AcMPAG . These metabolites are primarily produced by UDP-glucuronosyltransferases UGT1A9 and 2B7 . The majority of MPA metabolites are eliminated via the urine, with partial elimination also occurring in the bile mediated by multidrug resistance-associated protein 2 (MRP2), followed by enterohepatic recirculation . The pharmacokinetics of MPA exhibit a large inter- and intra-individual variability .

Result of Action

The result of the action of MPA and its metabolites is a decrease in the proliferation of T- and B-lymphocytes . This leads to a reduction in the immune response, making MPA and its metabolites effective in preventing organ transplant rejections .

Action Environment

The action of MPA and its metabolites can be influenced by various environmental factors. For instance, decreased creatinine clearance can increase the MPAG concentration, followed by an increased MPA concentration, thereby decreasing IMPDH activity . Additionally, conditions like diarrhea can decrease the enterohepatic circulation of MPAG, consequently reducing MPA concentration . Therefore, dosage adjustment based on plasma MPA concentration may be required, especially for patients with renal dysfunction and/or diarrhea .

Análisis Bioquímico

Biochemical Properties

Mycophenolic acid acyl glucuronide interacts with transport systems responsible for the excretion of organic anions in the basolateral membrane of the human kidney . It also interacts with renal organic anion transporters hOAT1 and hOAT3, potentially interfering with the renal secretion of antiviral drugs, cortisol, and other organic anions .

Cellular Effects

Mycophenolic acid acyl glucuronide has been found to possess pharmacologic and potentially proinflammatory activity in vitro . It has been suggested that it may interfere with the renal secretion of antiviral drugs, cortisol, and other organic anions .

Molecular Mechanism

Mycophenolic acid acyl glucuronide’s mechanism of action involves the selective inhibition of T-lymphocyte proliferation at the S-phase . It also potently interacts with renal organic anion transporters hOAT1 and hOAT3 .

Temporal Effects in Laboratory Settings

Mycophenolic acid acyl glucuronide was found to undergo hydrolysis when samples were stored up to 24 hours at room temperature or up to 30 days at 4°C or -20°C. Acidified samples (pH 2.5) were stable up to 30 days at -20°C .

Metabolic Pathways

Mycophenolic acid acyl glucuronide is primarily produced by UGT1A9 and 2B7 . It is a part of the glucuronidation pathway, a major metabolic pathway mediated by intestinal and liver UDP glucuronosyl transferases (UGTs) .

Transport and Distribution

Mycophenolic acid acyl glucuronide interacts with transport systems responsible for the excretion of organic anions in the basolateral membrane of the human kidney . It also interacts with renal organic anion transporters hOAT1 and hOAT3 .

Subcellular Localization

Mycophenolic acid acyl glucuronide esterase, which catalyzes the deglucuronidation of mycophenolic acid acyl glucuronide, is localized in the mitochondrion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of mycophenolic acid acyl glucuronide involves the conjugation of mycophenolic acid with glucuronic acid. This reaction is typically catalyzed by uridine diphosphate-glucuronosyltransferase enzymes. The reaction conditions often include the presence of a suitable buffer and co-factors necessary for enzyme activity .

Industrial Production Methods: Industrial production of mycophenolic acid acyl glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors where mycophenolic acid is incubated with glucuronic acid and the necessary enzymes under controlled conditions to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Mycophenolic acid acyl glucuronide undergoes several types of chemical reactions, including hydrolysis and transacylation. These reactions are significant because they can lead to the formation of protein adducts, which are associated with the compound’s potential toxicity .

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in the presence of water and can be catalyzed by enzymes or acidic conditions.

Transacylation: This reaction involves the transfer of the acyl group to another molecule, often facilitated by the presence of nucleophiles.

Major Products:

Hydrolysis: The major product is mycophenolic acid.

Transacylation: The products vary depending on the nucleophile involved but can include various acylated compounds.

Comparación Con Compuestos Similares

Mycophenolic acid 7-O-glucuronide: This is the major metabolite of mycophenolic acid and is pharmacologically inactive.

Acyl glucosides: These compounds undergo similar degradation reactions and have comparable potential for toxicity.

Uniqueness: Mycophenolic acid acyl glucuronide is unique due to its pharmacological activity and its ability to form protein adducts, which distinguishes it from the more common and inactive 7-O-glucuronide metabolite .

Actividad Biológica

Mycophenolic acid acyl glucuronide (AcMPAG) is a significant metabolite of mycophenolic acid (MPA), primarily recognized for its role in immunosuppressive therapy, particularly following organ transplantation. This article delves into the biological activity of AcMPAG, highlighting its pharmacological properties, metabolic pathways, and potential clinical implications.

Metabolic Pathways

Mycophenolic acid is predominantly metabolized through glucuronidation, yielding two major metabolites: the inactive 7-O-glucuronide (MPAG) and the active acyl glucuronide (AcMPAG). The enzyme ABHD10 is crucial in the deglucuronidation process of AcMPAG, converting it back to MPA and D-glucuronate, which may mitigate the adverse effects associated with MPA therapy .

Pharmacological Properties

AcMPAG exhibits pharmacological activity comparable to that of MPA. Research indicates that AcMPAG can induce cytokine release and mRNA expression in human mononuclear leukocytes, suggesting a pro-inflammatory potential that could contribute to the side effects observed in patients undergoing treatment with mycophenolate mofetil (MMF) .

Table 1: Comparison of Mycophenolic Acid Metabolites

| Metabolite | Activity Level | Main Function |

|---|---|---|

| MPA | High | Immunosuppressive |

| MPAG | Low | Inactive metabolite |

| AcMPAG | Moderate to High | Potentially pro-inflammatory |

Side Effects and Toxicity

The biological activity of AcMPAG raises concerns regarding its contribution to the side effects of MMF therapy. Studies have reported that elevated levels of AcMPAG may correlate with adverse reactions such as gastrointestinal disturbances and increased cytokine levels in patients .

In a study involving renal transplant recipients, plasma concentrations of AcMPAG were not directly associated with diarrhea, suggesting that while it has biological activity, its role in specific adverse effects may be complex and multifactorial .

Case Studies

- Renal Transplant Recipients : A cohort study assessed the relationship between plasma levels of AcMPAG and gastrointestinal side effects. Results indicated no significant correlation, prompting further investigation into other factors influencing these side effects .

- Pulmonary Arterial Hypertension : Research demonstrated that MMF, through its active metabolites including AcMPAG, effectively reduced right ventricular hypertrophy in animal models of pulmonary arterial hypertension, indicating a potential therapeutic role beyond immunosuppression .

Interaction with Transport Systems

AcMPAG interacts with renal organic anion transporters (OATs), specifically OAT1 and OAT3. These interactions can influence the renal clearance of various drugs by competing for excretion pathways, which is critical in managing drug-drug interactions in patients receiving MMF therapy .

Table 2: Interaction Potency of Mycophenolic Acid Metabolites with OATs

| Metabolite | OAT1 Inhibition (IC50) | OAT3 Inhibition (IC50) |

|---|---|---|

| MPA | 1.24 µM | 0.52 µM |

| MPAG | Not specified | 15.2 µM |

| AcMPAG | Not specified | 2.88 µM |

Propiedades

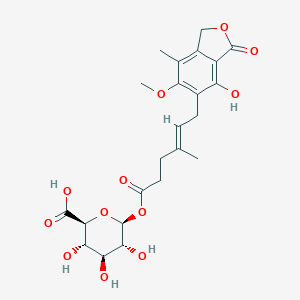

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMSTEZXAMABFF-UEARNRKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501343826 | |

| Record name | Mycophenolic acid O-acyl-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501343826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99043-04-6 | |

| Record name | Mycophenolic acid acyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099043046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MYCOPHENOLIC ACID ACYL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96732OXNA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.